

Application of Imidazole-5-propionic Acid as a Clinical Biomarker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazole-5-propionic acid*

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Introduction

Imidazole-5-propionic acid (ImP), a gut microbiota-derived metabolite of the essential amino acid histidine, is emerging as a significant clinical biomarker for a range of cardiometabolic diseases.[1][2][3][4] Elevated circulating levels of ImP have been strongly correlated with an increased risk and severity of conditions such as type 2 diabetes (T2D), insulin resistance, obesity, cardiovascular diseases (CVD), and heart failure (HF).[2][5][6][7] This document provides detailed application notes on the clinical relevance of ImP, its underlying signaling pathways, and protocols for its quantification in biological samples.

Clinical Significance

Accumulating evidence highlights a robust association between elevated ImP levels and various pathological states, making it a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.

Association with Cardiometabolic Diseases:

- **Type 2 Diabetes and Insulin Resistance:** Higher concentrations of ImP are found in individuals with T2D and prediabetes compared to those with normal glucose tolerance.[8][9][10] Circulating ImP levels positively correlate with key diabetic markers such as HbA1c,

HOMA-IR, fasting glucose, and insulin levels.[4][9] Mechanistically, ImP has been shown to impair glucose tolerance and insulin signaling.[2][6][11][12]

- Cardiovascular Diseases: Elevated ImP is linked to an increased risk of atherosclerosis, coronary artery disease (CAD), and heart failure.[2][5][7][13][14] Studies have shown that individuals in the highest quartile of plasma ImP have a significantly increased odds of significant CAD.[4] In heart failure patients, higher ImP levels are associated with reduced ejection fraction and are an independent predictor of 5-year mortality.[4][7]
- Other Conditions: ImP has also been implicated in obesity, chronic kidney disease (CKD), and nonalcoholic fatty liver disease (NAFLD).[1][2]

Data Presentation

The following tables summarize the quantitative association of ImP with various clinical parameters and disease states as reported in the literature.

Table 1: Association of **Imidazole-5-propionic Acid** with Type 2 Diabetes

Population	Sample Type	Key Findings	Reference
15 obese subjects (5 with T2D, 10 controls)	Portal and peripheral blood	Higher ImP concentrations in T2D subjects compared to BMI-matched controls.	[9]
649 middle-aged individuals	Serum	Significantly elevated ImP levels in treatment-naïve T2D subjects after adjusting for BMI, sex, and age.	[9]
1,958 subjects (normal glucose tolerance, prediabetes, T2D)	Serum	Progressively elevated ImP levels from normal glucose tolerance to prediabetes to overt T2D.	[9][10]
Subjects with prediabetes and T2D	Serum	Positive correlation of ImP with HbA1c, HOMA-IR, insulinemia, fasting glucose, and postprandial glucose.	[4][9]

Table 2: Association of **Imidazole-5-propionic Acid** with Cardiovascular Diseases

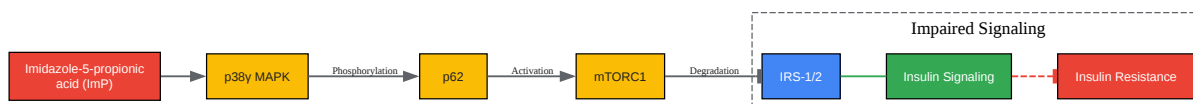
Population	Sample Type	Key Findings	Reference
831 patients undergoing elective cardiac angiography	Plasma	Four-fold increased odds of significant coronary artery disease in the highest ImP quartile.	[4]
Chronic heart failure patients vs. controls	Plasma	Elevated circulating ImP levels in HF patients, associated with HF severity.	[7]
Two large cohorts (n=1,985 and n=2,155) with HF	Serum	85% increased risk of 5-year mortality in patients in the highest ImP quartile.	[4]
Atherosclerosis-prone mice	Plasma	ImP administration induced atherosclerosis.	[13]

Signaling Pathways

ImP exerts its pathological effects by modulating key intracellular signaling pathways, primarily impacting insulin signaling and cellular metabolism.

ImP-Mediated Impairment of Insulin Signaling

ImP contributes to insulin resistance through the activation of the p38γ mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of p62 and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1).[5][6][9][11][15] Activated mTORC1 then promotes the degradation of insulin receptor substrates (IRS1 and IRS2), thereby impairing downstream insulin signaling.[9]

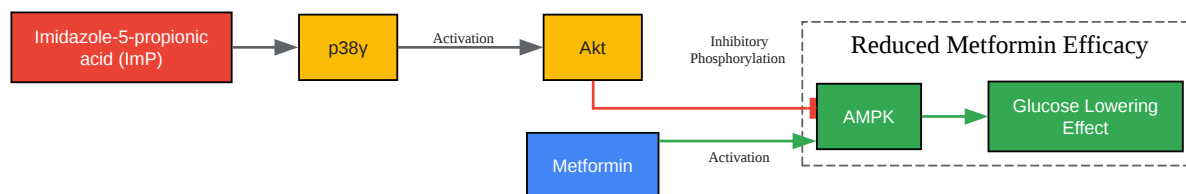


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Caption: ImP impairs insulin signaling via the p38γ/p62/mTORC1 pathway.

ImP-Mediated Inhibition of Metformin Action

ImP can also reduce the efficacy of metformin, a first-line treatment for T2D. It achieves this by inhibiting the metformin-induced activation of AMP-activated protein kinase (AMPK) through a p38γ and Akt-dependent mechanism.[5][16][17][18] This highlights the potential of ImP as a biomarker for predicting metformin response.



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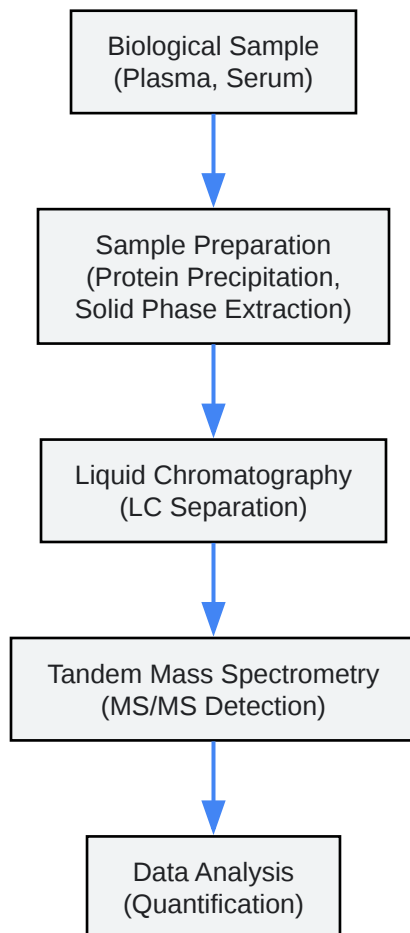
Caption: ImP inhibits metformin-induced AMPK activation.

Experimental Protocols

The accurate quantification of ImP in biological matrices is crucial for its validation and application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Workflow for ImP Quantification

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: General workflow for LC-MS/MS analysis of ImP.

Protocol: Quantification of Imidazole-5-propionic Acid in Human Plasma/Serum by LC-MS/MS

This protocol provides a general methodology. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Materials and Reagents

- **Imidazole-5-propionic acid** analytical standard

- Isotopically labeled internal standard (e.g., ImP-13C3)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma/serum samples (stored at -80°C)

2. Sample Preparation (Protein Precipitation)

- Thaw plasma/serum samples on ice.
- To 50 µL of plasma/serum, add 150 µL of ice-cold acetonitrile containing the internal standard.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for analysis.

3. Liquid Chromatography Conditions (Example)

- System: UHPLC or HPLC system
- Column: A suitable reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient: A linear gradient appropriate for the separation of ImP from other matrix components.

4. Mass Spectrometry Conditions (Example)

- System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - ImP: Precursor ion (m/z) -> Product ion (m/z) (e.g., 141.1 -> 95.1)
 - Internal Standard (ImP-13C3): Precursor ion (m/z) -> Product ion (m/z) (e.g., 144.1 -> 98.1)
 - Note: Specific MRM transitions should be optimized for the instrument used.
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

5. Data Analysis and Quantification

- Generate a calibration curve using the analytical standard at known concentrations.
- Quantify ImP in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
- A method developed for the analysis of imidazole propionic acid in serum using HPLC-MS showed a linearity range of 0.05–10 ng/mL with a good linearity ($R^2 \geq 0.996$).[\[19\]](#) The limit of

detection (LOD) and limit of quantification (LOQ) were 0.02 and 0.05 ng/mL, respectively.[19]

Conclusion

Imidazole-5-propionic acid is a gut microbiota-derived metabolite that holds significant promise as a clinical biomarker for cardiometabolic diseases. Its strong association with disease states, involvement in key pathological signaling pathways, and the availability of robust analytical methods for its quantification support its further investigation and potential integration into clinical practice for risk stratification, diagnosis, and personalized medicine approaches.

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- To cite this document: BenchChem. [Application of Imidazole-5-propionic Acid as a Clinical Biomarker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556039#application-of-imidazole-5-propionic-acid-as-a-clinical-biomarker]

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